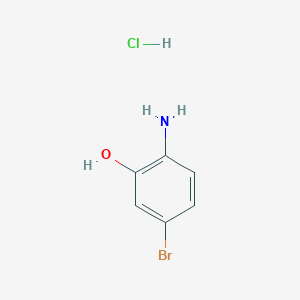

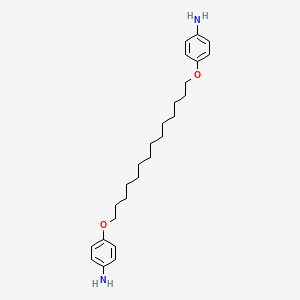

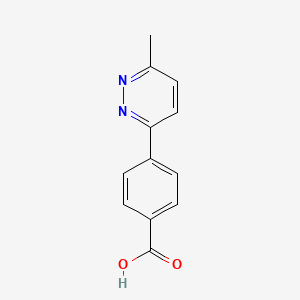

![molecular formula C18H25BO3Si B1505975 Acide 4-[4-(tert-butyldiméthylsilyloxy)phényl]phénylboronique CAS No. 850380-91-5](/img/structure/B1505975.png)

Acide 4-[4-(tert-butyldiméthylsilyloxy)phényl]phénylboronique

Vue d'ensemble

Description

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (4-TBPB) is an organoboronic acid used as a reagent in synthetic organic chemistry. It is an important building block in the synthesis of various organic compounds and is used in a variety of research applications. 4-TBPB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, 4-TBPB has been used in the synthesis of various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.

Applications De Recherche Scientifique

Synthèse Asymétrique

Acide 4-[4-(tert-butyldiméthylsilyloxy)phényl]phénylboronique : est utilisé dans la synthèse asymétrique, en particulier dans les réactions d'addition asymétriques avec les énones cycliques β-substituées . Cette application est cruciale pour la création de molécules chirales qui sont importantes dans le développement des produits pharmaceutiques et agrochimiques.

Réactions d'Hydroarylation

Ce composé sert de réactif dans les réactions d'hydroarylation, qui impliquent l'addition directe d'un groupe aryle à un substrat insaturé . Ces réactions sont précieuses pour construire efficacement des molécules organiques complexes.

Hétérocyclisation

Dans le domaine de la chimie hétérocyclique, l'This compound est impliqué dans l'hétérocyclisation avec les phénylpropiolates . Ce processus est essentiel pour la synthèse de divers composés hétérocycliques qui ont des applications diverses, y compris la découverte de médicaments.

Couplage de Suzuki-Miyaura

Ce dérivé d'acide boronique est un réactif clé dans les réactions de couplage de Suzuki-Miyaura doubles . Ces réactions de couplage sont largement utilisées dans la formation de composés biaryles, qui sont des unités structurelles dans de nombreux produits électroniques organiques et pharmaceutiques.

Synthèse de Matériaux Électroluminescents

En tant que matière de départ, il contribue à la synthèse de polyfluorènes électroluminescents rouges . Ces matériaux sont importants pour le développement des technologies OLED (Organic Light Emitting Diode) utilisées dans les systèmes d'affichage et d'éclairage.

Molécules Biologiquement Actives

Le composé est également impliqué dans la synthèse de molécules biologiquement actives, notamment :

- Dérivés de phénylpyridone qui agissent comme des antagonistes du MCH1R . Ces antagonistes sont étudiés pour leur potentiel dans le traitement de l'obésité et de l'anxiété.

- Atromentine et ses dérivés O-alkylés, qui ont été étudiés pour leurs propriétés antibactériennes .

- Inhibiteurs de la gélatinase et de la MT1-MMP, qui sont importants dans la recherche sur le cancer car ils peuvent inhiber la propagation des cellules cancéreuses .

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .

Mode of Action

It is known to be involved in various chemical reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .

Biochemical Pathways

It has been used as a reactant in the synthesis of biologically active molecules including phenylpyridone derivatives as mch1r antagonists, atromentin and its o-alkylated derivatives, and gelatinases and mt1-mmp inhibitors .

Pharmacokinetics

It is known to have a molecular weight of 25219, a density of 10±01 g/cm3, a boiling point of 3214±440 °C at 760 mmHg, and a melting point of 194-198ºC .

Result of Action

It has been used as a starting material for the synthesis of red electroluminescent polyfluorenes .

Action Environment

It is known to be stable under normal temperatures and pressures, and it should be stored in a cool, dry, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation, and heterocyclization with phenylpropiolates . This compound interacts with enzymes such as gelatinases and MT1-MMP inhibitors, which are crucial in the breakdown of extracellular matrix components . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exerts its effects through several mechanisms. It binds to biomolecules such as proteins and enzymes, forming reversible covalent bonds that can inhibit or activate these molecules . This compound is known to inhibit enzymes like gelatinases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of this compound in vivo.

Metabolic Pathways

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . This compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Propriétés

IUPAC Name |

[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKZPBVNZYGTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716584 | |

| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850380-91-5 | |

| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

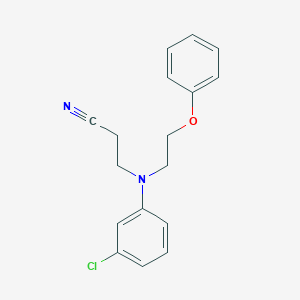

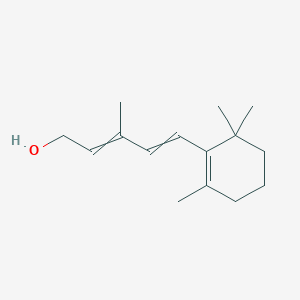

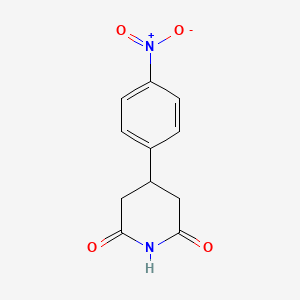

![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)